molecular formula C29H44O8 B2760011 Precyasterone CAS No. 27335-85-9

Precyasterone

Cat. No.: B2760011
CAS No.: 27335-85-9
M. Wt: 520.663
InChI Key: RPCTUYZLPGGPJD-OTFJRSPLSA-N
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Description

Precyasterone is a natural steroidal compound extracted from the dried roots of Cyathula capitata . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific fields.

Scientific Research Applications

Precyasterone has a wide range of scientific research applications, including:

Safety and Hazards

Precautions for safe handling of Precyasterone include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation . For storage, the container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

Relevant Papers The relevant paper for this compound is “Poststerone, a metabolite of insect metamorphosing substances from Cyathula capitata” by Hikino, H., et al .

Preparation Methods

Synthetic Routes and Reaction Conditions: Precyasterone can be synthesized through a series of chemical reactions involving the modification of steroidal precursors. The synthetic route typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the dried roots of Cyathula capitata. The extraction process includes drying the roots, grinding them into a fine powder, and using solvents to isolate the compound. The extracted this compound is then purified through various chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Precyasterone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Precyasterone can be compared with other steroidal compounds such as dehydroepiandrosterone (DHEA) and androstenedione. While all these compounds share a common steroidal backbone, this compound is unique due to its specific structural modifications and biological activities. Similar compounds include:

This compound stands out due to its unique extraction source and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,4S,6R)-4-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-1-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-methyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCTUYZLPGGPJD-YSEUJXISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(OC1=O)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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